Cas no 1804828-87-2 (Ethyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate)
Ethyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate
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- Inchi: 1S/C11H11BrF3NO4/c1-2-19-9(18)3-6-8(17)5-16-7(4-12)10(6)20-11(13,14)15/h5,17H,2-4H2,1H3
- InChI Key: PSAFUCVRMASBJZ-UHFFFAOYSA-N
- SMILES: BrCC1C(=C(C(=CN=1)O)CC(=O)OCC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 329
- XLogP3: 2.4
- Topological Polar Surface Area: 68.6
Ethyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029095057-1g |
Ethyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate |
1804828-87-2 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
Additional information on Ethyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate
Comprehensive Overview of Ethyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1804828-87-2)
The compound Ethyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1804828-87-2) is a highly specialized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. With its unique structural features, including a bromomethyl group, a trifluoromethoxy moiety, and a hydroxy substituent, this molecule serves as a versatile intermediate in the synthesis of bioactive compounds. Its ethyl acetate ester functionality further enhances its applicability in various synthetic pathways, making it a valuable asset for researchers exploring novel therapeutic agents or crop protection solutions.
In recent years, the demand for trifluoromethoxy-containing compounds has surged due to their enhanced metabolic stability and lipophilicity, which are critical for drug development. The presence of the bromomethyl group in Ethyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate allows for further functionalization, enabling the creation of diverse molecular architectures. This adaptability aligns with the growing trend of fragment-based drug design, where small, modifiable building blocks are used to construct complex molecules with tailored properties.
The pyridine core of this compound is particularly noteworthy, as pyridine derivatives are frequently employed in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. These targets are of immense interest in the pharmaceutical industry, especially for treating conditions such as cancer, inflammation, and central nervous system disorders. Researchers are increasingly searching for pyridine-based intermediates like CAS No. 1804828-87-2 to expedite their drug discovery programs.
Another area where Ethyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate shows promise is in agrochemical applications. The trifluoromethoxy group is known to improve the pesticidal activity of compounds, making them more effective at lower doses. This is particularly relevant in the context of sustainable agriculture, where reducing environmental impact while maintaining efficacy is a top priority. The compound’s potential as a precursor for herbicides or insecticides is an active area of investigation, reflecting broader industry trends toward greener pest control solutions.
From a synthetic chemistry perspective, the bromomethyl functionality in this compound offers a convenient handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecules, and the availability of reliable intermediates like CAS No. 1804828-87-2 can significantly streamline the process. This is especially valuable in high-throughput screening environments, where rapid access to diverse compound libraries is essential.
In summary, Ethyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1804828-87-2) is a multifaceted compound with broad applicability in both pharmaceutical and agrochemical research. Its structural features align with current trends in drug discovery and sustainable chemistry, making it a subject of ongoing interest. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in the development of next-generation therapeutics and agrochemicals.
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